4-Morpholinemethanethiol
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Overview
Description
4-Morpholinemethanethiol is a chemical compound with the molecular formula C5H11NOS. It consists of a morpholine ring attached to a methanethiol group. This compound is known for its unique structure, which combines the properties of both morpholine and thiol groups. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinemethanethiol typically involves the reaction of morpholine with formaldehyde and hydrogen sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Morpholine} + \text{Formaldehyde} + \text{H}_2\text{S} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and advanced purification techniques ensures the efficient production of the compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-Morpholinemethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding morpholine derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Morpholine derivatives
Substitution: Various alkyl and acyl derivatives
Scientific Research Applications
4-Morpholinemethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-Morpholinemethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The morpholine ring can interact with biological membranes and receptors, influencing cellular processes. The compound’s effects are mediated through pathways involving thiol-disulfide exchange and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A related compound with a similar structure but lacking the thiol group.
Methanethiol: A simple thiol compound without the morpholine ring.
4-Methylmorpholine: A derivative of morpholine with a methyl group instead of a thiol group.
Uniqueness
4-Morpholinemethanethiol is unique due to the presence of both the morpholine ring and the thiol group. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The thiol group provides reactivity towards oxidation and substitution reactions, while the morpholine ring offers stability and compatibility with biological systems .
Properties
CAS No. |
4432-42-2 |
---|---|
Molecular Formula |
C5H11NOS |
Molecular Weight |
133.21 g/mol |
IUPAC Name |
morpholin-4-ylmethanethiol |
InChI |
InChI=1S/C5H11NOS/c8-5-6-1-3-7-4-2-6/h8H,1-5H2 |
InChI Key |
OYKOJVLEGGJKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CS |
Origin of Product |
United States |
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